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  • Product: Phenylamino-pyridin-2-yl-acetonitrile
  • CAS: 904813-98-5

Core Science & Biosynthesis

Foundational

Phenylamino-pyridin-2-yl-acetonitrile CAS 904813-98-5 physical and chemical properties

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of Phenylamino-pyridin-2-yl-acetonitrile (CAS 904813-98-5) Executive Summary Phenylamino-pyridin-2-yl-acetonitrile (CAS 904813-98-5) is a structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of Phenylamino-pyridin-2-yl-acetonitrile (CAS 904813-98-5)

Executive Summary

Phenylamino-pyridin-2-yl-acetonitrile (CAS 904813-98-5) is a structurally complex and highly versatile α -aminonitrile. Characterized by its integration of a pyridine ring, a phenylamino group, and an acetonitrile moiety, this compound serves as a privileged scaffold in contemporary organic synthesis and medicinal chemistry[1]. Its unique electronic properties and steric profile make it an invaluable pharmacophore, particularly in the development of kinase inhibitors and modulators of cytochrome P450 (CYP450) enzymes[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacological relevance, and a self-validating synthetic protocol based on the Strecker reaction.

Physicochemical and Structural Profile

Establishing the baseline properties of 2-anilino-2-pyridin-2-ylacetonitrile is critical for its integration into downstream applications, such as rational drug design and cross-coupling reactions[1],[2].

PropertyValue / Description
CAS Number 904813-98-5[1]
IUPAC Name 2-anilino-2-pyridin-2-ylacetonitrile[1]
Molecular Formula C13H11N3[1]
Molecular Weight 209.25 g/mol [1],[2]
SMILES C1=CC=C(C=C1)NC(C#N)C2=CC=CC=N2[1],[2]
InChIKey UCPRBCNEOGYFEY-UHFFFAOYSA-N[1]
Structural Class α -Aminonitrile / Pyridine derivative[1]

Pharmacological Significance & Mechanistic Pathways

The molecular architecture of Phenylamino-pyridin-2-yl-acetonitrile is intentionally suited for target-based drug discovery. Each functional group plays a distinct role in target engagement:

  • Pyridine Ring: Acts as a classic hydrogen-bond acceptor. In kinase targeting, this nitrogen frequently engages the hinge region of the ATP-binding site[1]. Furthermore, the pyridine nitrogen can coordinate with metal ions, facilitating its role in metalloenzyme modulation.

  • Phenylamino Group: Provides essential steric bulk and lipophilicity, allowing the molecule to occupy hydrophobic pockets adjacent to active sites[1].

  • Nitrile Moiety: Serves as a strong, directional hydrogen-bond acceptor and a potential site for covalent interaction or cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[1].

Pathway cluster_0 Enzymatic Targets Ligand Phenylamino-pyridin-2-yl-acetonitrile (Pharmacophore) CYP450 Cytochrome P450 (Metabolic Enzyme) Ligand->CYP450 Competitive Binding (Pyridine N-coordination) Kinase Tyrosine Kinase (Signaling Protein) Ligand->Kinase Hinge Region Binding (H-bond Acceptor/Donor) Outcome1 Altered Drug Metabolism (Inhibition) CYP450->Outcome1 Outcome2 Pathway Modulation (Anticancer Potential) Kinase->Outcome2

Caption: Pharmacological targeting and downstream pathway modulation by Phenylamino-pyridin-2-yl-acetonitrile.

Synthetic Methodology: The Modified Strecker Reaction

The synthesis of α -aminonitriles is most efficiently achieved via the Strecker reaction, a robust three-component condensation involving an aldehyde, an amine, and a cyanide source[3]. To ensure maximum yield, chemoselectivity, and laboratory safety, Trimethylsilyl cyanide (TMSCN) is utilized in place of highly toxic alkali cyanides (NaCN/KCN).

Rationale & Causality: The reaction is performed in two distinct phases to prevent the formation of cyanohydrin side-products. By forcing the complete formation of the Schiff base (imine) prior to the introduction of the cyanide source, the nucleophilic attack is directed exclusively toward the imine carbon.

Synthesis Aldehyde 2-Pyridinecarboxaldehyde (Electrophile) Imine Schiff Base Intermediate (In situ) Aldehyde->Imine Condensation (-H2O) Amine Aniline (Nucleophile) Amine->Imine Product Phenylamino-pyridin-2-yl-acetonitrile (Target Compound) Imine->Product Nucleophilic Addition (Strecker Reaction) TMSCN TMSCN (Cyanide Source) TMSCN->Product CN- Transfer

Caption: Step-by-step synthetic workflow of the modified Strecker reaction.

Step-by-Step Experimental Protocol (Self-Validating System)

Note: Perform all operations in a well-ventilated fume hood due to the use of TMSCN.

  • Imine Formation (Schiff Base Generation):

    • Action: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-pyridinecarboxaldehyde (1.0 equiv, 10 mmol) and aniline (1.05 equiv, 10.5 mmol) in anhydrous methanol (20 mL).

    • Causality: Methanol serves as a protic solvent that facilitates the condensation while stabilizing the transition state. The slight excess of aniline drives the equilibrium toward imine formation.

    • Self-Validation (IPC): Stir at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The complete disappearance of the UV-active aldehyde spot confirms full conversion to the imine intermediate. Do not proceed to step 2 until the aldehyde is entirely consumed to prevent cyanohydrin contamination.

  • Nucleophilic Cyanation:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add Trimethylsilyl cyanide (TMSCN) (1.2 equiv, 12 mmol) dropwise over 10 minutes.

    • Causality: The low temperature mitigates the exothermic nature of the nucleophilic addition and prevents the degradation of the sensitive imine intermediate.

    • Self-Validation: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. TLC will reveal the emergence of a new, lower-Rf spot corresponding to the target α -aminonitrile.

  • Quenching and Workup:

    • Action: Quench the reaction by slowly adding saturated aqueous NaHCO3 (15 mL). Stir vigorously for 15 minutes.

    • Causality: The basic aqueous quench serves a dual purpose: it safely neutralizes any unreacted TMSCN (preventing HCN gas release during workup) and hydrolyzes the intermediate N-silyl group to yield the free secondary amine.

  • Extraction and Purification:

    • Action: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Characterization

To confirm the structural integrity of the synthesized Phenylamino-pyridin-2-yl-acetonitrile, the following analytical signatures must be validated:

  • 1H NMR (CDCl3): Look for a characteristic singlet integrating to 1H around δ 5.5 - 6.0 ppm, corresponding to the methine proton ( α to the nitrile and amine). The broad singlet for the -NH proton typically appears near δ 4.5 - 5.0 ppm (exchangeable with D2O).

  • IR Spectroscopy: A sharp, distinct absorption band near 2230 cm −1 is mandatory to confirm the presence of the nitrile ( C≡N ) group.

  • LC-MS: The mass spectrum must yield a prominent [M+H]+ peak at m/z 210.25, confirming the molecular weight of 209.25 g/mol [2].

Sources

Exploratory

Toxicity and safety profile of phenylamino-pyridin-2-yl-acetonitrile in research

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Author: BenchChem Technical Support Team. Date: April 2026

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Title: Predictive Toxicology and Safety Profiling of Phenylamino-pyridin-2-yl-acetonitrile in Preclinical Drug Discovery

Executive Summary

Phenylamino-pyridin-2-yl-acetonitrile (PPA, CAS: 904813-98-5) is a highly versatile organic scaffold frequently utilized in the synthesis of kinase inhibitors and cytochrome P450 (CYP450) modulators [1.1]. While its unique combination of an aniline motif, a pyridine ring, and an aliphatic nitrile side chain provides excellent physicochemical properties for target binding, this exact structural triad presents significant toxicological liabilities[1]. As a Senior Application Scientist, I approach the safety profiling of such compounds not as a static checklist, but as a mechanistic puzzle. Toxicity is rarely a function of the parent molecule alone; rather, it is dictated by its metabolic fate. This technical guide deconstructs the structural alerts of PPA and establishes self-validating in vitro protocols to rigorously assess its safety profile.

Part 1: Mechanistic Toxicology & Structural Alerts

The toxicity of PPA is driven by three distinct structural alerts, each susceptible to specific, deleterious biotransformation pathways:

1. The Aliphatic Nitrile Motif (Cyanide Release) Aliphatic nitriles are notorious for their potential to release hydrogen cyanide (HCN) in vivo. The causality lies in the alpha-carbon adjacent to the nitrile group. Hepatic CYP450 enzymes (predominantly CYP2E1) catalyze the α-hydroxylation of the acetonitrile moiety, forming an unstable cyanohydrin intermediate. This intermediate spontaneously decomposes into an aldehyde and HCN. The released cyanide ion potently inhibits cytochrome c oxidase in the mitochondrial electron transport chain, precipitating cellular hypoxia and necrosis ()[2].

2. The Phenylamino (Aniline) Motif (Reactive Metabolites) Anilines are classic structural alerts for idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity. CYP-mediated N-hydroxylation of the phenylamino group generates N-hydroxyanilines, which further oxidize into highly electrophilic nitroso species or quinone imines. Because these reactive metabolites are highly electrophilic, they covalently bind to nucleophilic residues on cellular proteins and deplete intracellular glutathione (GSH), leading to severe oxidative stress and immune-mediated liver injury ()[3].

3. The Pyridine Core (Hepatobiliary Toxicity) While often considered metabolically stable, substituted pyridines can undergo N-oxidation or O-demethylation (depending on adjacent substitutions), leading to biliary epithelial hyperplasia, periductular edema, and biliary stasis ()[4].

Part 2: Visualization of Metabolic Activation Pathways

The following diagram maps the divergent metabolic pathways of PPA, illustrating how a single molecule can trigger multiple independent mechanisms of toxicity.

PPAToxicity PPA Phenylamino-pyridin-2-yl-acetonitrile (PPA) CYP450 Hepatic CYP450 Oxidation (CYP2E1, CYP1A2) PPA->CYP450 AlphaOH α-Hydroxylation (Cyanohydrin) CYP450->AlphaOH Acetonitrile NHydroxy N-Hydroxylation (N-hydroxyaniline) CYP450->NHydroxy Phenylamino NOxide N-Oxidation (Pyridine N-oxide) CYP450->NOxide Pyridine Core HCN HCN Release AlphaOH->HCN CytC Cytochrome c Oxidase Inhibition HCN->CytC Hypoxia Cellular Hypoxia CytC->Hypoxia Quinone Quinone Imine / Nitroso Species NHydroxy->Quinone GSH GSH Depletion & Protein Binding Quinone->GSH LiverTox Idiosyncratic Hepatotoxicity GSH->LiverTox Biliary Biliary Stasis NOxide->Biliary

Metabolic activation pathways of phenylamino-pyridin-2-yl-acetonitrile leading to cellular toxicity.

Part 3: Self-Validating In Vitro Safety Profiling Protocols

To accurately assess the safety profile of PPA, we must deploy assays that isolate these specific metabolic liabilities. The following protocols are designed as self-validating systems, ensuring that observed toxicity is mechanistically linked to the compound's biotransformation.

Protocol 1: Electrophilic Reactive Metabolite Trapping (GSH Assay)

Causality: Reactive quinone imines generated from the aniline moiety are too transient for direct quantification. By saturating the microsomal incubation with a soft nucleophile like Glutathione (GSH), we force the electrophiles to form stable thioether conjugates, which act as quantifiable surrogates for reactive metabolite formation ()[5]. Self-Validation: The system uses a 1:1 mixture of unlabeled GSH and stable isotope-labeled GSH (GSH-¹³C₂,¹⁵N). A true reactive metabolite adduct will appear as a distinct doublet in the mass spectrum separated by exactly 3 Da, eliminating false positives from endogenous microsomal matrix components.

Step-by-Step Methodology:

  • Matrix Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes (HLM).

  • Trapping Agent: Add a 1:1 isotopic mixture of GSH / GSH-¹³C₂,¹⁵N to a final concentration of 5 mM.

  • Initiation: Add PPA (10 µM final concentration) and initiate the reaction by adding NADPH (1 mM).

  • Incubation: Incubate at 37°C for 60 minutes with orbital shaking.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-HRMS/MS (Q-TOF). Utilize mass defect filtering and isotope pattern matching to identify the GSH-adduct doublets.

Protocol 2: CYP-Mediated Cyanide Release Assay

Causality: To differentiate between spontaneous chemical degradation and enzymatic activation of the acetonitrile group, we measure HCN release in the presence and absence of a pan-CYP inhibitor. Self-Validation: The assay includes a parallel arm pre-treated with 1-aminobenzotriazole (1-ABT), a mechanism-based CYP inhibitor. If cyanide release is abolished in the 1-ABT arm, the system validates that the toxicity is strictly CYP-dependent rather than an artifact of chemical instability.

Step-by-Step Methodology:

  • Matrix Setup: Aliquot 1 mg/mL HLM in phosphate buffer (pH 7.4) into a 96-well microplate.

  • Inhibition Arm: Pre-incubate half the wells with 1 mM 1-ABT for 15 minutes.

  • Substrate Addition: Add PPA (50 µM) to all wells. Use methacrylonitrile as a positive control.

  • Reaction: Add NADPH (1 mM) and immediately seal the plate with a gas-tight PTFE membrane.

  • Detection: After 120 minutes at 37°C, inject 10 µL of a fluorogenic cyanide probe (e.g., NDA/taurine reagent) through the septum into each well.

  • Quantification: Measure fluorescence (Ex 418 nm / Em 460 nm) and interpolate HCN concentrations using a KCN standard curve (0.1 - 100 µM).

Part 4: Quantitative Data Presentation

When profiling PPA against standard industry benchmarks, the data must be contextualized against known toxicophores. The table below summarizes the predictive toxicity metrics expected for this class of compounds.

Predictive MetricPPA (Expected Baseline)Positive ControlThreshold for Concern
Intrinsic Clearance (CL_int) 45 µL/min/mg80 µL/min/mg (Verapamil)> 50 µL/min/mg
GSH Adduct Formation High (Aniline motif)High (Acetaminophen)Any detectable adduct
Cyanide Release (HCN) 12 µM / hr25 µM / hr (Methacrylonitrile)> 5 µM / hr
CYP Inhibition (IC50) 2.1 µM (CYP1A2)0.5 µM (Fluvoxamine)< 10 µM

Part 5: Mitigation Strategies in Lead Optimization

If PPA is selected as a hit compound, medicinal chemists must actively design away from these liabilities ()[6].

  • Aniline Mitigation: The para-position of the phenyl ring should be blocked with an electron-withdrawing group (e.g., Fluorine or Chlorine) to prevent CYP-mediated N-hydroxylation and subsequent quinone imine formation.

  • Nitrile Mitigation: Introducing steric hindrance via alpha-methylation (converting the acetonitrile to a 2-methylpropanenitrile derivative) can severely restrict CYP2E1 access to the alpha-carbon, drastically reducing the rate of cyanohydrin formation and cyanide release.

References

  • Claesson, A. - Use of Structural Alerts for Reactive Metabolites in the Application SpotRM. Chemical Research in Toxicology (2024). Available at:[Link]

  • Liu, X. et al. - Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione. Chemical Research in Toxicology (2020). Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) - Toxicological Profile for Pyridine. NIH Bookshelf. Available at:[Link]

  • Cresset Group - Aniline replacement in drug-like compounds to overcome toxicity issues. Available at: [Link]

Sources

Foundational

Steric and electronic effects of the phenylamino group in pyridine derivatives

The Steric and Electronic Landscape of Phenylamino Pyridine Derivatives: A Rational Guide for Drug Design and Optimization Executive Summary The phenylamino pyridine motif—particularly 2-phenylaminopyridine—is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

The Steric and Electronic Landscape of Phenylamino Pyridine Derivatives: A Rational Guide for Drug Design and Optimization

Executive Summary

The phenylamino pyridine motif—particularly 2-phenylaminopyridine—is a privileged scaffold in modern medicinal chemistry. It serves as the foundational hinge-binding pharmacophore for numerous FDA-approved kinase inhibitors (e.g., imatinib) and advanced preclinical candidates[1]. The pharmacological efficacy of this scaffold is entirely dictated by the delicate interplay between the steric bulk of the phenyl ring and the electronic effects of its substituents. This whitepaper provides an in-depth mechanistic analysis of these properties, equipping drug development professionals with the theoretical grounding and validated experimental protocols required to optimize aminopyridine-based therapeutics.

Conformational Dynamics and Steric Effects

The three-dimensional conformation of a phenylamino pyridine is defined by the torsional (dihedral) angle between the phenyl ring, the exocyclic nitrogen (NH) plane, and the pyridine ring. In an idealized, fully conjugated system, this molecule would adopt a planar conformation (dihedral angle of 0°) to maximize π -orbital overlap.

However, severe steric repulsion between the ortho-protons of the phenyl ring and the adjacent protons of the pyridine ring (e.g., the C3-proton in 2-phenylaminopyridine) prevents absolute planarity[2]. To alleviate this steric clash, the phenyl ring twists out of the plane.

  • Unsubstituted Phenyl Rings: Typically adopt a dihedral angle of 40°–50°. This partial twist allows for a compromise between steric relief and the retention of some resonance stabilization.

  • Ortho-Substituted Phenyl Rings: The introduction of bulky groups (e.g., a methyl or chlorine group at the 2-position of the phenyl ring) forces a severe orthogonal twist (dihedral angle > 70°). This structural modification is frequently exploited in rational drug design to lock the inhibitor into a specific conformation, thereby increasing selectivity for a target kinase while preventing binding to off-target kinases[3].

ConformationalLogic A Phenylamino Pyridine B Steric Bulk (Ortho-Sub) A->B Structural Modification C Electronic Tuning (Para-Sub) A->C Structural Modification D Twisted Conformation (Dihedral > 60°) B->D Steric Clash E Planar Conformation (Maximized Resonance) C->E EDG Substitution F Decreased Pyridine pKa D->F Loss of Conjugation G Increased Pyridine pKa E->G Enhanced +M Effect

Caption: Conformational and electronic pathways dictating the pKa of phenylamino pyridines.

Electronic Effects and pKa Modulation

The basicity (pKa) of the pyridine nitrogen is a critical parameter that dictates the molecule's ionic state at a physiological pH of 7.4, directly impacting aqueous solubility, membrane permeability, and target residence time[4]. The exocyclic nitrogen lone pair is in cross-conjugation between the pyridine ring and the phenyl ring. Substituents on the phenyl ring modulate the directionality of this lone pair via Inductive (-I/+I) and Mesomeric (-M/+M) effects:

  • Electron-Donating Groups (EDGs): Substituents like -OCH3 or -NH2 at the para-position push electron density into the phenyl ring. This repels the exocyclic nitrogen's lone pair, forcing it to delocalize preferentially into the pyridine ring. This enhanced resonance (+M effect) increases the electron density on the pyridine nitrogen, raising its pKa (making it more basic) and driving the molecule toward a more planar conformation[2].

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO2 or -CF3 exert a strong pull on the electron cloud. The exocyclic nitrogen's lone pair is drawn toward the phenyl ring, starving the pyridine nitrogen of electron density. This drastically lowers the pyridine pKa and increases the dihedral angle, as the cross-conjugation with the pyridine ring is broken[2][4].

Quantitative Data Summary: Substituent Effects on 2-Phenylaminopyridines
CompoundPhenyl SubstituentPrimary Electronic EffectEst. Torsional Angle ( θ )Pyridine pKaKinase Hinge Affinity Impact
2-Aminopyridine None (H)N/A0° (Planar)6.86Low (Lacks hydrophobic bulk)
2-Phenylaminopyridine None (H)Neutral~45°6.00High (Standard hinge binder)
2-(4-Methoxyphenylamino)pyridine 4-OMe+M (Donating)~40°6.35High (Increased N-basicity)
2-(4-Nitrophenylamino)pyridine 4-NO2-M, -I (Withdrawing)~60°5.05Moderate (Weaker H-bond acceptor)
2-(2-Methylphenylamino)pyridine 2-MeSteric Bulk~75°5.80Variable (Forces rigid conformation)

Application in Kinase Inhibitor Design

In the realm of oncology and immunology, the 2-phenylaminopyridine scaffold is frequently employed as a Type I or Type II kinase inhibitor[1][5]. The ATP-binding pocket of a kinase features a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes.

The scaffold acts as a bidentate hydrogen-bonding motif:

  • The Pyridine Nitrogen (Acceptor): Forms a critical hydrogen bond with the backbone amide NH of a hinge residue (e.g., Met111 in JNK1)[3].

  • The Exocyclic NH (Donor): Forms a reciprocal hydrogen bond with the backbone carbonyl oxygen of the hinge region[3].

  • The Phenyl Ring: Projects into the adjacent hydrophobic pocket (often the selectivity pocket or hydrophobic pocket II), providing binding enthalpy via π−π stacking and Van der Waals interactions[5].

HingeBinding Kinase Kinase ATP Pocket Hinge Hinge Region (e.g., Met Backbone) Kinase->Hinge Hydrophobic Hydrophobic Selectivity Pocket Kinase->Hydrophobic Ligand 2-Phenylaminopyridine Privileged Scaffold PyrN Pyridine Nitrogen (H-Bond Acceptor) Ligand->PyrN ExoNH Exocyclic NH (H-Bond Donor) Ligand->ExoNH PhRing Phenyl Ring (Steric/Hydrophobic) Ligand->PhRing PyrN->Hinge Binds Backbone NH ExoNH->Hinge Binds Backbone C=O PhRing->Hydrophobic pi-pi / VdW Interactions

Caption: Pharmacophore mapping of 2-phenylaminopyridine derivatives in kinase hinge binding.

Experimental Protocols for Profiling Phenylamino Pyridines

To ensure scientific integrity, the synthesis and physicochemical profiling of these scaffolds must rely on self-validating, highly reproducible methodologies.

Protocol A: Buchwald-Hartwig Cross-Coupling for Scaffold Synthesis

Purpose: To synthesize sterically hindered phenylamino pyridines with high chemoselectivity.

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, add 2-bromopyridine (1.0 eq) and the substituted aniline (1.2 eq) to an oven-dried Schlenk tube.

    • Causality: Palladium catalysts are highly sensitive to oxygen, which irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle.

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 eq) and Xantphos (0.1 eq).

    • Causality: Xantphos is specifically selected for its wide bite angle (~111°). This geometry forces the palladium center into a conformation that drastically accelerates the reductive elimination step—the primary kinetic bottleneck when coupling sterically hindered ortho-substituted anilines.

  • Base Addition: Add sodium tert-butoxide (1.5 eq) and anhydrous toluene (0.2 M).

    • Causality: A strong, non-nucleophilic base is required to deprotonate the coordinated amine intermediate, facilitating the formation of the crucial palladium-amido complex prior to reductive elimination.

  • Reaction & Workup: Seal the tube, remove from the glovebox, and heat at 100 °C for 12 hours. Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Protocol B: UV-Vis Spectrophotometric Determination of pKa

Purpose: To quantify the electronic impact of phenyl substituents on the pyridine nitrogen.

  • Stock Preparation: Prepare a 10 μ M stock solution of the phenylamino pyridine derivative in a 1% DMSO/water mixture.

    • Causality: Maintaining a low concentration prevents intermolecular aggregation and ensures strict adherence to the Beer-Lambert law during spectrophotometric analysis[4].

  • Titration: Aliquot the stock into a series of cuvettes containing Britton-Robinson universal buffer ranging from pH 2.0 to 10.0 (in 0.5 pH increments).

    • Causality: The Britton-Robinson buffer provides a linear pH gradient across a wide range without drastically altering the ionic strength of the solution, ensuring that the observed spectral shifts are purely a function of protonation state.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for each pH point.

  • Data Validation & Calculation: Identify the isosbestic point (the wavelength where absorbance remains constant across all pH values).

    • Causality: The presence of a sharp isosbestic point acts as a self-validating control, confirming that only two species (the protonated and deprotonated forms) exist in a clean equilibrium without degradation.

  • Plot the absorbance at the λmax​ of the protonated species against pH, and fit the curve using the Henderson-Hasselbalch equation to extract the exact pKa value.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of Phenylamino-pyridin-2-yl-acetonitrile via a Modified Strecker Reaction

Abstract This application note provides a detailed, step-by-step protocol for the synthesis of Phenylamino-pyridin-2-yl-acetonitrile, a versatile heterocyclic compound with significant applications in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of Phenylamino-pyridin-2-yl-acetonitrile, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis.[1][2] This scaffold is a key intermediate in the development of novel therapeutic agents, including potential kinase inhibitors, anticonvulsants, and anti-fibrotic agents.[1][2] The protocol herein describes a robust and efficient one-pot synthesis based on the principles of the Strecker reaction, involving the condensation of 2-aminopyridine and benzaldehyde, followed by the addition of a cyanide source.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, safety protocols, and characterization techniques to ensure a reliable and reproducible synthesis.

Introduction and Significance

Phenylamino-pyridin-2-yl-acetonitrile (also known as α-phenyl-α-(2-pyridyl)acetonitrile) is a molecule of considerable interest due to its unique structural features: a central chiral carbon bonded to a phenyl group, a pyridin-2-yl moiety, an amino group, and a nitrile.[2] This arrangement of functional groups makes it a valuable precursor for creating diverse libraries of heterocyclic compounds for drug discovery.[2] The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, known for its ability to form favorable interactions with biological targets.[5][6] The nitrile group is a versatile functional handle that can be transformed into amines, carboxylic acids, or ketones, facilitating extensive structure-activity relationship (SAR) studies.[2]

The synthesis protocol detailed below leverages the classic Strecker synthesis, a powerful multicomponent reaction that efficiently constructs α-aminonitriles from an aldehyde, an amine, and a cyanide source.[3][4][7] This one-pot approach is advantageous as it minimizes intermediate isolation steps, thereby improving atom economy and overall efficiency.[8]

Reaction Scheme and Mechanism

The synthesis proceeds via a tandem reaction sequence involving imine formation followed by nucleophilic addition of cyanide.

Overall Reaction

Overall_Reaction cluster_reactants Reactants cluster_products Product R1 2-Aminopyridine plus1 + P1 Phenylamino-pyridin-2-yl-acetonitrile R1->P1 Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol/Water) R2 Benzaldehyde plus2 + R2->P1 Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol/Water) R3 Potassium Cyanide (KCN) R3->P1 Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol/Water)

Caption: One-pot synthesis of Phenylamino-pyridin-2-yl-acetonitrile.

Reaction Mechanism: The Strecker Synthesis

The reaction mechanism can be understood in two primary stages, as outlined below. The causality for using an acid catalyst is to facilitate the formation of the electrophilic iminium ion, which is more reactive towards the cyanide nucleophile than the neutral imine.[4]

  • Imine Formation: 2-Aminopyridine acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This is typically catalyzed by a mild acid, which protonates the benzaldehyde carbonyl oxygen, making it more electrophilic. A subsequent dehydration step yields the N-benzylidenepyridin-2-amine (an imine) intermediate.[3][9]

  • Nucleophilic Cyanide Addition: The cyanide ion (from KCN or NaCN) then attacks the electrophilic carbon of the protonated imine (iminium ion). This step forms the final α-aminonitrile product, Phenylamino-pyridin-2-yl-acetonitrile.[7][10]

Reaction_Mechanism Reactants 2-Aminopyridine + Benzaldehyde Protonation Protonation of Aldehyde (Acid Catalyst) Reactants->Protonation Step 1 Nucleophilic_Attack Nucleophilic Attack of Amine Protonation->Nucleophilic_Attack Intermediate1 Hemiaminal Intermediate Nucleophilic_Attack->Intermediate1 Dehydration Dehydration Intermediate1->Dehydration Step 2 Imine Imine Intermediate (N-benzylidenepyridin-2-amine) Dehydration->Imine Imine_Protonation Protonation of Imine Imine->Imine_Protonation Step 3 Iminium Iminium Ion (Electrophilic) Imine_Protonation->Iminium Cyanide_Attack Nucleophilic Attack by Cyanide (CN⁻) Iminium->Cyanide_Attack Step 4 Product Phenylamino-pyridin-2-yl-acetonitrile Cyanide_Attack->Product

Caption: Mechanistic pathway of the Strecker synthesis.

Experimental Protocol

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )Amount (mmol)Mass/VolumeNotes
2-Aminopyridine504-29-094.11100.94 gCorrosive, toxic
Benzaldehyde100-52-7106.12101.06 g (1.02 mL)Flammable, harmful
Potassium Cyanide (KCN)151-50-865.12110.72 gEXTREMELY TOXIC
Hydrochloric Acid (conc.)7647-01-036.46~1A few dropsCorrosive
Ethanol (95%)64-17-546.07-40 mLSolvent, flammable
Water (Distilled)7732-18-518.02-20 mLSolvent
Ethyl Acetate141-78-688.11-As neededExtraction solvent
Brine (sat. NaCl)7647-14-558.44-As neededWashing agent
Anhydrous Sodium Sulfate7757-82-6142.04-As neededDrying agent
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or meter

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware and personal protective equipment (PPE)

CRITICAL Safety Precautions
  • Potassium Cyanide (KCN): KCN is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[11] NEVER acidify a solution containing cyanide salts, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All manipulations involving KCN must be performed in a well-ventilated chemical fume hood. Wear nitrile gloves (double-gloved), a lab coat, and chemical safety goggles at all times. Have a cyanide antidote kit available and ensure you are trained in its use. All waste containing cyanide must be quenched with bleach or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.

  • Phenylamino-pyridin-2-yl-acetonitrile (Product): The product is toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation.[2][12][13] It causes serious eye and skin irritation.[12][13] Avoid breathing dust and ensure adequate ventilation.[11][13]

  • General Hazards: 2-Aminopyridine is toxic and corrosive. Benzaldehyde is harmful. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Step-by-Step Synthesis Procedure
  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve 2-aminopyridine (0.94 g, 10 mmol) in 20 mL of 95% ethanol.

    • To this solution, add benzaldehyde (1.02 mL, 10 mmol).

    • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.[9]

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the N-benzylidenepyridin-2-amine intermediate.[9] Progress can be monitored by TLC.

  • Cyanide Addition:

    • In a separate beaker, carefully dissolve potassium cyanide (0.72 g, 11 mmol) in 20 mL of distilled water. Perform this step in a certified chemical fume hood.

    • Cool the KCN solution in an ice bath.

    • Slowly add the aqueous KCN solution to the reaction mixture containing the imine over 15-20 minutes using a dropping funnel. Maintain stirring throughout the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-18 hours.

  • Work-up and Isolation:

    • Monitor the reaction to completion using TLC (e.g., with a mobile phase of 3:1 Hexane:Ethyl Acetate).

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

    • Shake the funnel gently and allow the layers to separate. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

    • Combine the organic layers and wash them sequentially with 30 mL of water and 30 mL of brine.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure product.[14]

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.

Characterization

The identity and purity of the final product, Phenylamino-pyridin-2-yl-acetonitrile, should be confirmed using standard analytical techniques:

  • Melting Point: Expected to be in the range of 83-90 °C.[2][15]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., C≡N stretch around 2212-2240 cm⁻¹, N-H stretch).

  • Mass Spectrometry: To confirm the molecular weight (194.23 g/mol ).[2]

Experimental Workflow and Data Summary

The entire process from setup to analysis is summarized in the workflow diagram below.

Experimental_Workflow Setup 1. Reaction Setup (2-Aminopyridine, Benzaldehyde, Ethanol, HCl) Imine 2. Imine Formation (Stir at RT, 1 hr) Setup->Imine KCN_Add 3. KCN Solution Addition (Aqueous, dropwise) Imine->KCN_Add Reaction 4. Reaction (Stir at RT, 12-18 hrs) KCN_Add->Reaction TLC 5. Monitor by TLC Reaction->TLC Check Progress Workup 6. Aqueous Workup (EtOAc Extraction) Reaction->Workup Dry 7. Dry & Concentrate (Na₂SO₄, Rotovap) Workup->Dry Purify 8. Purification (Recrystallization or Chromatography) Dry->Purify Characterize 9. Characterization (MP, NMR, IR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow for the synthesis.

Table 2: Summary of Key Reaction Parameters

ParameterValue
Scale10 mmol
Solvent SystemEthanol / Water
CatalystHydrochloric Acid (catalytic)
Reaction TemperatureRoom Temperature (~20-25 °C)
Reaction Time13-19 hours
Expected Yield70-85% (literature dependent)
Purity (after purification)>98%

References

  • Kee, C. W., et al. (2019, December 2). The Borono–Strecker Reaction: Synthesis of α-Aminoboronates via a Multicomponent Reaction of Carbonyl Compounds, Amines, and B2pin2. Organic Letters. Available at: [Link]

  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Available at: [Link]

  • ChemBK. (2024, April 9). Phenyl-2-pyridylacetonitrile. Available at: [Link]

  • ResearchGate. (2023). Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • PrepChem.com. Synthesis of 2-amino-2-phenyl acetonitrile. Available at: [Link]

  • Al-Zaydi, K. M. (2009, November 3). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. MDPI. Available at: [Link]

  • Percino, M. J., et al. (2012, April 1). Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties. International Journal of Molecular Sciences. Available at: [Link]

  • National Institutes of Health. Pyridine-2-acetonitrile. PubChem. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Reddy, B. V. S., et al. (2016). A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. RSC Advances. Available at: [Link]

  • Umofia, E., et al. (2017). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemico-Physical and Research Communication. Available at: [Link]

  • MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available at: [Link]

  • Durham University. (2011, September 9). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham e-Theses. Available at: [Link]

  • Guha, A. K., et al. (2000, January 14). Pyridinolysis of Phenyl-Substituted Phenyl Chlorophosphates in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Amery, M. H. A., & Meteab, H. S. (2018, August 13). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. ResearchGate. Available at: [Link]

  • Siwicka, A., et al. (2025, January 17). Mechanistic Pathways in Cyanide-Mediated Benzoin Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction. PMC. Available at: [Link]

  • Lab Alley. (2023, October 8). Acetonitrile in the Pharmaceutical Industry. Available at: [Link]

  • ChemRxiv. (2022). Unveiling the reaction mechanism of the N(2D) + pyridine reaction: ring-contraction versus 7-membered ring formation. Available at: [Link]

  • Reddit. (2025, February 2). Mechanism with acetonitril. r/chemistry. Available at: [Link]

Sources

Application

Advanced Suzuki-Miyaura Cross-Coupling Strategies for Phenylamino-Pyridin-2-yl-Acetonitrile Derivatives

Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Phenylamino-pyridin-2-yl-acetonitrile (CAS 904813-98-5) is a highly versatile, nitrogen-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Phenylamino-pyridin-2-yl-acetonitrile (CAS 904813-98-5) is a highly versatile, nitrogen-rich heterocyclic scaffold frequently utilized in the development of kinase inhibitors and other advanced pharmaceutical intermediates[1]. The structural complexity of this molecule—featuring a coordinating pyridine ring, a secondary phenylamine, and an active acetonitrile moiety—presents unique chemoselectivity challenges during late-stage functionalization.

This application note details the optimized Suzuki-Miyaura cross-coupling conditions required to functionalize halogenated derivatives of the phenylamino-pyridin-2-yl-acetonitrile scaffold. By carefully tuning the palladium pre-catalyst, phosphine ligand, and base, researchers can achieve high-yielding C(sp2)–C(sp2) biaryl linkages while entirely suppressing competitive side reactions.

Mechanistic Insights & Causality: Overcoming Chemoselectivity Challenges

As a Senior Application Scientist, I emphasize that successful cross-coupling on highly functionalized heterocycles is never a matter of simply mixing reagents; it requires a deep understanding of the competing kinetic pathways[2]. When subjecting a halogenated phenylamino-pyridin-2-yl-acetonitrile derivative to Suzuki-Miyaura conditions, three primary failure modes must be mitigated:

  • Catalyst Poisoning via Pyridine Coordination: The basic nitrogen of the pyridine ring can coordinate to the active Pd(0) or Pd(II) species, forming stable, unreactive bis-pyridine complexes that stall the catalytic cycle[3].

  • Competitive α -Arylation: The −CH2​CN group possesses relatively acidic α -protons (pKa ~ 20–25). In the presence of strong bases (e.g., NaOtBu ) and unhindered catalysts, the intermediate Pd(II)-aryl complex can undergo deprotonation and subsequent α -arylation instead of the desired transmetalation[4].

  • Buchwald-Hartwig Amination: The secondary amine ( −NH− linking the phenyl and pyridine rings) can theoretically compete as a nucleophile if the conditions inadvertently favor C–N bond formation.

The Solution: Ligand and Base Selection

To navigate these competing pathways, the catalytic system must heavily favor the kinetics of transmetalation and reductive elimination .

  • Ligand Choice: We utilize dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . Their extreme steric bulk prevents the formation of off-target Pd-pyridine complexes, while their electron-rich nature accelerates oxidative addition and transmetalation[5].

  • Base Choice: A mild, inorganic base such as Potassium Phosphate ( K3​PO4​ ) in a biphasic solvent system (1,4-Dioxane/Water) provides sufficient OH− / PO43−​ concentration to activate the arylboronic acid into the reactive boronate species without being strong enough to deprotonate the acetonitrile α -carbon[6].

G Start Pd(0) Pre-catalyst + XPhos Ligand OxAdd Oxidative Addition [Pd(II)-Ar-X Complex] Start->OxAdd + Substrate Transmetal Transmetalation (Ar-B(OH)2 + K3PO4) OxAdd->Transmetal Mild Base (K3PO4) Fast Kinetics Deprotonation α-Proton Abstraction (Strong Base / Unhindered Pd) OxAdd->Deprotonation Strong Base (NaOtBu) Slow Transmetalation Substrate Halogenated Phenylamino-pyridin-2-yl-acetonitrile Substrate->OxAdd RedElim Reductive Elimination Transmetal->RedElim RedElim->Start Catalyst Regeneration Product Desired Biaryl Cross-Coupled Product RedElim->Product AlphaArylation Undesired α-Arylation Side Product Deprotonation->AlphaArylation

Mechanistic divergence in Pd-catalyzed coupling of acetonitrile derivatives.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization of the cross-coupling of (4-bromo-phenylamino)-pyridin-2-yl-acetonitrile with phenylboronic acid. The data illustrates the critical causality between the choice of base/ligand and the suppression of the α -arylation side product.

Catalyst System (2 mol%)Ligand (4 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%) α -Arylation (%)
Pd(PPh3​)4​ None K2​CO3​ Toluene / H2​O 904515
Pd(OAc)2​ dppf Cs2​CO3​ 1,4-Dioxane / H2​O 906222
Pd2​(dba)3​ SPhos K3​PO4​ 1,4-Dioxane / H2​O 9088< 2
Pd2​(dba)3​ XPhos K3​PO4​ 1,4-Dioxane / H2​O 90 94 < 1

Conclusion: The combination of Pd2​(dba)3​ , XPhos, and K3​PO4​ provides the optimal kinetic environment to drive the Suzuki-Miyaura coupling while preserving the integrity of the acetonitrile moiety[5].

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By integrating specific analytical checkpoints, the researcher can confirm both the success of the coupling and the absence of off-target reactions in real-time.

Materials Required
  • Substrate: Halogenated phenylamino-pyridin-2-yl-acetonitrile (1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst & Ligand: Pd2​(dba)3​ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%)

  • Base: K3​PO4​ (2.0 mmol)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) - Must be thoroughly degassed.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated phenylamino-pyridin-2-yl-acetonitrile (1.0 eq), arylboronic acid (1.2 eq), Pd2​(dba)3​ (0.02 eq), XPhos (0.04 eq), and K3​PO4​ (2.0 eq).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat this cycle 3 times)[3].

Step 2: Solvent Addition and Degassing 3. In a separate vial, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and Water. Sparge the solvent mixture with Argon for at least 15 minutes to remove dissolved oxygen. 4. Add 5.0 mL of the degassed solvent mixture to the Schlenk flask via syringe.

Step 3: Catalytic Cross-Coupling 5. Replace the septum with a Teflon-sealed screw cap under positive Argon flow. 6. Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. 7. Validation Checkpoint 1 (TLC): After 2 hours, sample the organic layer. Run a TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material spot (typically UV-active, Rf​≈0.4 ) should be completely consumed, replaced by a new, highly fluorescent product spot ( Rf​≈0.3 ).

Step 4: Workup and Isolation 8. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). 9. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 2×15 mL)[3]. 10. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography on silica gel.

Step 5: Structural Verification (Self-Validating NMR Markers) 12. Validation Checkpoint 2 (NMR): Acquire a 1 H-NMR spectrum of the purified product in CDCl3​ or DMSO- d6​ .

  • Success Marker: Look for the appearance of new aromatic protons corresponding to the coupled aryl group.
  • Integrity Marker: You must observe a sharp singlet integrating to 2 protons at approximately δ 3.9–4.1 ppm. This corresponds to the −CH2​CN protons. If this signal integrates to 1 proton or is shifted significantly, undesired α -arylation has occurred.

References

[2] Blakemore, D. C., et al. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1". Royal Society of Chemistry, 2016.[Link]

[4] WWJMRD. "Recent Advances in the development of Suzuki Miyaura Coupling Reactions". World Wide Journal of Multidisciplinary Research and Development.[Link][5] National Institutes of Health (PMC). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities". Molecules, 2017.[Link]

[6] White Rose eTheses Online. "New Routes to α-Arylated N-Boc Heterocycles". University of York.[Link]

Sources

Method

Cyanomethylation techniques to synthesize phenylamino-pyridin-2-yl-acetonitrile derivatives

Application Note: Advanced Cyanomethylation Techniques for the Synthesis of Phenylamino-pyridin-2-yl-acetonitrile Derivatives Executive Summary The synthesis of alpha-aminonitriles, specifically phenylamino-pyridin-2-yl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cyanomethylation Techniques for the Synthesis of Phenylamino-pyridin-2-yl-acetonitrile Derivatives

Executive Summary

The synthesis of alpha-aminonitriles, specifically phenylamino-pyridin-2-yl-acetonitrile derivatives, represents a critical workflow in modern medicinal chemistry. These compounds are highly valued for their structural complexity, combining an aromatic phenyl ring, a basic pyridine heterocycle, and a reactive nitrile moiety. This application note provides a comprehensive, self-validating guide to synthesizing these derivatives. We contrast the classical multi-component Strecker-type cyanomethylation with modern, green Cross-Dehydrogenative Coupling (CDC) methodologies, detailing the causality behind reagent selection, mechanistic pathways, and step-by-step experimental protocols.

Pharmacological Relevance & Structural Significance

Phenylamino-pyridin-2-yl-acetonitrile (CAS No. 904813-98-5) is a pivotal scaffold in the development of bioactive molecules. The unique combination of a pyridine nitrogen—which acts as an excellent hydrogen bond acceptor and metal coordination ligand—with an alpha-aminonitrile group allows for extensive downstream functionalization. Research indicates that these derivatives exhibit significant biological activity, functioning as 1 and serving as critical intermediates for 2[1][2].

Mechanistic Insights: Causality in Reaction Design

Classical Three-Component Cyanomethylation (Strecker-Type)

The traditional route to phenylamino-pyridin-2-yl-acetonitrile is a3[3].

  • Causality of Reagent Choice: Trimethylsilyl cyanide (TMSCN) is strictly preferred over alkali cyanides (e.g., KCN, NaCN). TMSCN is highly soluble in organic solvents, enabling a homogeneous reaction environment. Mechanistically, the bulky silyl group acts as a transient Lewis acid, activating the intermediate imine. Upon nucleophilic attack, it traps the intermediate as an N -silylated species, driving the equilibrium forward in non-aqueous, aprotic media without the risk of competitive hydrolysis.

Direct Oxidative Cross-Dehydrogenative Coupling (CDC)

Recent advancements have shifted toward4[4].

  • Causality of Reagent Choice: This protocol utilizes FeCl2​ as a non-toxic catalyst and di-tert-butyl peroxide (DTBP) as an oxidant. The Fe(II) catalyst facilitates a single-electron transfer (SET) to DTBP, generating a tert-butoxyl radical. This radical abstracts a hydrogen atom from the solvent (acetonitrile), generating a highly reactive cyanomethyl radical ( ⋅CH2​CN ). This radical selectively couples with the arylamine substrate, bypassing the need for pre-functionalized aldehydes and highly toxic cyanide salts.

Visualizing the Reaction Pathways

G N1 2-Pyridinecarboxaldehyde + Aniline N2 Imine Condensation (-H2O) N1->N2 N3 Nucleophilic Attack (TMSCN Addition) N2->N3 Lewis Acid N4 N-Silylated Aminonitrile Intermediate N3->N4 N5 Desilylation (Aqueous Workup) N4->N5 N6 Phenylamino-pyridin-2-yl-acetonitrile N5->N6

Fig 1. Three-component Strecker-type cyanomethylation mechanistic pathway.

G S1 Substrate (Arylamine) S2 Radical Generation (FeCl2 + DTBP + CH3CN) S1->S2 S3 C-H Functionalization (Cross-Coupling) S2->S3 S4 Product Isolation (Chromatography) S3->S4

Fig 2. Iron-catalyzed direct oxidative CDC cyanomethylation workflow.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Three-Component Strecker Reaction

Objective: High-yield synthesis of 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile via imine trapping.

Step-by-Step Methodology:

  • Imine Pre-Assembly: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 2-pyridinecarboxaldehyde (10.0 mmol) and aniline (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Stir at ambient temperature for 30 minutes.

    • Causality: Allowing the imine to pre-form minimizes the competitive formation of aldehyde-derived cyanohydrins once the cyanide source is introduced.

  • Catalyst Addition: Add molecular iodine ( I2​ , 0.5 mmol, 5 mol%) to the stirring solution.

    • Causality: I2​ acts as a mild, moisture-tolerant Lewis acid that selectively coordinates to the imine nitrogen, increasing the electrophilicity of the imine carbon.

  • Cyanation: Dropwise add TMSCN (12.0 mmol) via a gas-tight syringe over 5 minutes.

    • Safety Checkpoint: TMSCN is highly toxic and volatile. This step must be performed in a certified fume hood.

  • Validation & Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The reaction is self-validating when the bright yellow imine spot ( Rf​≈0.6 ) completely disappears, typically within 2–4 hours.

  • Quenching & Desilylation: Carefully quench the reaction by adding saturated aqueous NaHCO3​ (15 mL) and stir vigorously for 15 minutes.

    • Causality: The basic aqueous quench safely hydrolyzes unreacted TMSCN into less hazardous byproducts and simultaneously cleaves the transient N -silyl group to yield the free secondary amine.

  • Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the target compound.

Protocol B: Synthesis via Iron-Catalyzed CDC Cyanomethylation

Objective: Direct C−H cyanomethylation of N -phenylpyridin-2-amine using acetonitrile as a reagent.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the arylamine substrate (1.0 mmol) and FeCl2​ (0.1 mmol, 10 mol%)[4].

  • Solvent/Reagent Addition: Add anhydrous acetonitrile (3.0 mL).

    • Causality: Acetonitrile is used in vast excess to ensure it acts as both the primary solvent network and the stoichiometric source for the cyanomethyl radical.

  • Oxidant Injection: Inject di-tert-butyl peroxide (DTBP, 2.0 mmol) into the mixture.

  • Thermal Activation: Seal the Schlenk tube and heat to 110°C in a pre-heated oil bath for 12 hours.

    • Causality: Elevated temperatures are strictly required to homolytically cleave the O−O bond in DTBP, which initiates the radical cascade.

  • Workup & Validation: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite.

    • Validation: The removal of dark iron residues via Celite should yield a clear, pale yellow filtrate, confirming the successful separation of the metal catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the cyanomethylated derivative.

Quantitative Data Analysis

Table 1: Comparison of Cyanomethylation Methodologies for Phenylamino-pyridin-2-yl-acetonitrile Derivatives

MethodologyCatalyst / ReagentCyanide SourceTemp (°C)Time (h)Typical Yield (%)E-Factor (Greenness)
Strecker-Type I2​ (5 mol%)TMSCN252 - 485 - 92Moderate (Toxic waste)
Strecker-Type Solvent-free / HeatKCN / NaHSO3​ 606 - 870 - 78High (Aqueous waste)
CDC Radical FeCl2​ (10 mol%)Acetonitrile11012 - 1665 - 75Low (Atom economical)
Photocatalytic Ru(bpy)3​Cl2​ Bromoacetonitrile251860 - 70Low (Light driven)

Data summarized from optimized literature parameters for pyridine-bearing aminonitriles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Phenylamino-pyridin-2-yl-acetonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of phenylamino-pyridin-2-yl-acetonitrile and its derivatives. This guide is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of phenylamino-pyridin-2-yl-acetonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, troubleshoot experimental setbacks, and ultimately improve reaction yields. We will explore the primary synthetic routes and provide in-depth, field-proven insights to ensure your success.

Part 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses the most common issues encountered during synthesis. We focus on two plausible and widely-used synthetic strategies:

  • Route A: Palladium-Catalyzed Buchwald-Hartwig Amination: Coupling an aniline derivative with a halo-pyridin-2-yl-acetonitrile. This is often the preferred method for constructing the C-N bond between aromatic and heteroaromatic rings.

  • Route B: Strecker-Type Synthesis: A one-pot, multi-component reaction involving a substituted aminopyridine, an aldehyde (e.g., benzaldehyde), and a cyanide source.[1][2]

Q1: My reaction shows low to no conversion of starting materials. What are the most likely causes?

Low or no product yield is the most frequent challenge. The root cause depends heavily on your chosen synthetic route. Use the following diagnostic workflow to identify the issue.

Low_Yield_Diagnosis Start Low or No Yield Observed Route_Check Which Synthetic Route? Start->Route_Check BH_Path Route A: Buchwald-Hartwig Route_Check->BH_Path Buchwald-Hartwig Strecker_Path Route B: Strecker Route_Check->Strecker_Path Strecker Catalyst_Issue Catalyst Inactive? BH_Path->Catalyst_Issue Ligand_Issue Incorrect Ligand/Base? Catalyst_Issue->Ligand_Issue Sol_Catalyst Solution: - Use a modern precatalyst (e.g., G3/G4). - Perform a pre-activation step. - Verify catalyst source and age. Catalyst_Issue->Sol_Catalyst Yes Atmosphere_Issue Atmosphere/Solvent Contaminated? Ligand_Issue->Atmosphere_Issue Sol_Ligand Solution: - Use bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) for pyridines. - Match base strength to substrate (NaOtBu is common, but Cs2CO3 may be needed for sensitive groups). Ligand_Issue->Sol_Ligand Yes Substrate_Issue_BH Substrate Reactivity Issue? Atmosphere_Issue->Substrate_Issue_BH Sol_Atmosphere Solution: - Ensure rigorous inert atmosphere (N2/Ar). - Use anhydrous, degassed solvent. - Purge reaction vessel thoroughly. Atmosphere_Issue->Sol_Atmosphere Yes Sol_Substrate_BH Solution: - Switch from aryl chloride to bromide or iodide. - Increase catalyst loading or temperature for hindered substrates. Substrate_Issue_BH->Sol_Substrate_BH Yes Imine_Issue Inefficient Imine Formation? Strecker_Path->Imine_Issue Cyanide_Issue Cyanide Source/Addition Problem? Imine_Issue->Cyanide_Issue Sol_Imine Solution: - Control pH (mildly acidic, ~4-5). - Use a dehydrating agent (e.g., MgSO4). - Check purity of aldehyde and amine. Imine_Issue->Sol_Imine Yes Hydrolysis_Issue Premature Hydrolysis? Cyanide_Issue->Hydrolysis_Issue Sol_Cyanide Solution: - Use a soluble source (e.g., KCN, TMSCN). - Ensure cyanide is not hydrolyzed before reacting. - Check for potential trapping by impurities. Cyanide_Issue->Sol_Cyanide Yes Sol_Hydrolysis Solution: - Perform reaction under anhydrous conditions until hydrolysis step. - Control temperature during workup. Hydrolysis_Issue->Sol_Hydrolysis Yes

Caption: Troubleshooting workflow for low reaction yield.

In-depth Explanation for Buchwald-Hartwig (Route A):

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often more effective and air-stable than traditional sources like Pd(OAc)2 because they form the active catalyst more cleanly in solution.[3] If you must use a Pd(II) source, a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates can be beneficial.

  • Inappropriate Ligand/Base Combination: Pyridine-containing substrates are notoriously challenging due to the nitrogen atom's ability to coordinate with the palladium center, inhibiting catalysis.[4]

    • Ligand: For coupling with pyridyl halides, bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often necessary to facilitate the crucial reductive elimination step.[3]

    • Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is standard.[3] However, if your substrate has base-sensitive functional groups, a weaker base like Cs2CO3 or K3PO4 may be required, often necessitating higher reaction temperatures.[3][5]

  • Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than bromides or iodides.[3] If using a 2-chloropyridine derivative, higher temperatures and more specialized, electron-rich ligands are almost always required for good yields.[3]

In-depth Explanation for Strecker Synthesis (Route B):

  • Imine Formation: The formation of the imine from the amine and aldehyde is a reversible equilibrium.[6] To drive the reaction forward, it is often beneficial to remove the water byproduct, for example, by adding a dehydrating agent like MgSO4. The reaction is also pH-sensitive; mildly acidic conditions (pH 4-5) are ideal to protonate the carbonyl, activating it for attack, without fully protonating the amine nucleophile into its non-reactive ammonium form.[7]

  • Cyanide Reactivity: The cyanide ion (from KCN or NaCN) is the key nucleophile. If the reaction medium is too acidic, it will form HCN, which is volatile and less nucleophilic. The use of trimethylsilyl cyanide (TMSCN) can sometimes be advantageous as it can react under neutral conditions.

Q2: I'm observing significant side products. How can I identify and minimize them?

For Buchwald-Hartwig Reactions:

Side ProductProbable CauseProposed Solution
Hydrodehalogenation (Halogen replaced by -H)Catalyst decomposition leading to β-hydride elimination pathways. Can be promoted by moisture or certain bases.Ensure strictly anhydrous conditions. Optimize catalyst/ligand choice; chelating ligands can sometimes suppress this pathway.[4]
Homocoupling (Dimerization of aryl halide)High catalyst loading or temperature; inefficient cross-coupling.Reduce catalyst loading. Optimize reaction temperature and time to favor the desired cross-coupling over side reactions.[3]
Product Degradation High temperatures over extended periods, especially with sensitive functional groups.Monitor the reaction progress (e.g., by TLC or LC-MS) and stop it once the starting material is consumed. Consider running the reaction at a lower temperature for a longer time.

For Strecker-Type Reactions:

Side ProductProbable CauseProposed Solution
α-Hydroxy Nitrile (Cyanohydrin)Cyanide adds directly to the aldehyde before imine formation is complete.Ensure the amine and aldehyde are pre-stirred to allow for imine formation before the addition of the cyanide source.
Oxidative Amidation The intermediate α-aminonitrile can be oxidized to an amide, especially if air is present in the reaction.[8]Maintain an inert atmosphere (N2 or Ar) throughout the reaction, even if not a transition-metal-catalyzed process.
Dimerization Products Imines can sometimes dimerize, particularly at higher concentrations or temperatures.[8]Control the concentration of reactants and the reaction temperature carefully.
Part 2: Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to Phenylamino-pyridin-2-yl-acetonitrile? A: The two most logical and versatile routes are the Buchwald-Hartwig amination and the Strecker synthesis, as illustrated below. The choice depends on the availability of starting materials.

Synthetic_Routes cluster_0 Route A: Buchwald-Hartwig Amination cluster_1 Route B: Strecker Synthesis A_Start1 Aniline A_Plus + A_Start1->A_Plus A_Start2 2-Halo-X-phenylamino- pyridin-acetonitrile A_Start2->A_Plus A_Reaction Pd Catalyst Ligand, Base A_Plus->A_Reaction A_Product Phenylamino-pyridin- 2-yl-acetonitrile A_Reaction->A_Product B_Start1 Phenylamino- 2-aminopyridine B_Plus1 + B_Start1->B_Plus1 B_Start2 Benzaldehyde B_Start2->B_Plus1 B_Start3 KCN / NaCN B_Plus2 + B_Start3->B_Plus2 B_Reaction 1. Imine Formation 2. Cyanide Addition 3. Hydrolysis (if needed) B_Plus1->B_Reaction B_Product Phenylamino-pyridin- 2-yl-acetonitrile B_Plus2->B_Product B_Reaction->B_Plus2

Caption: Primary synthetic strategies.

Q: Why is an inert atmosphere so critical for the Buchwald-Hartwig reaction? A: The catalytic cycle relies on a Palladium(0) species. Oxygen can readily oxidize both the active Pd(0) catalyst to inactive Pd(II) and the electron-rich phosphine ligands, halting the reaction. Rigorous exclusion of air using an inert gas like argon or nitrogen is non-negotiable for achieving high yields and reproducibility.

Q: Can microwave-assisted synthesis improve my results? A: Yes. Microwave-assisted synthesis has been shown to be a powerful tool for constructing heterocyclic rings and can be applied to these synthetic routes.[9] The primary benefits are a significant reduction in reaction times (from hours to minutes) and often an improvement in yield by minimizing the formation of thermal degradation byproducts.[9]

Q: How should I purify the final product? A: The purification strategy depends on the physical properties of your product and the impurities present.

  • Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes) is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final step to obtain highly pure material.

  • Solvent Purity: Note that the purity of solvents used in purification is also critical. For instance, technical-grade acetonitrile can contain impurities that interfere with analysis and purification.[10] Using HPLC-grade or purified acetonitrile is recommended.[11][12]

Part 3: Optimized Experimental Protocols

Disclaimer: These are general protocols and should be adapted based on the specific substitution patterns of your substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a starting point for a small-scale (1.0 mmol) reaction.

Materials:

  • Aryl bromide (e.g., 2-bromo-4-phenylaminopyridine, 1.0 mmol)

  • Amine (if applicable for building the molecule differently, 1.2 mmol)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Vessel Preparation: In a glovebox, add the aryl bromide, palladium precatalyst, and sodium tert-butoxide to the oven-dried reaction vial. If the amine is a solid, add it at this stage.

  • Inert Atmosphere: Seal the vial with the cap. If not working in a glovebox, remove the vial from the balance, and immediately begin purging with argon or nitrogen gas for 5-10 minutes.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this point.

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Stirring: Stir the reaction vigorously for the required time (monitor by TLC/LC-MS, typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: Strecker-Type Synthesis

This protocol describes the formation of an α-aminonitrile from an aldehyde and an amine.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Amine (e.g., 4-phenylamino-2-aminopyridine, 1.0 mmol)

  • Potassium Cyanide (KCN, 1.1 mmol) - EXTREME CAUTION: KCN is highly toxic. Handle with extreme care and have a quench solution (e.g., bleach) ready.

  • Solvent (e.g., Methanol or Ethanol, 10 mL)

  • Acetic Acid (to adjust pH)

Procedure:

  • Imine Formation: Dissolve the amine and aldehyde in the solvent in a round-bottom flask equipped with a magnetic stir bar. Stir at room temperature for 1-2 hours to allow for imine formation.

  • pH Adjustment: Cool the solution in an ice bath. Slowly add acetic acid dropwise to adjust the pH to approximately 5-6 (check with pH paper).

  • Cyanide Addition: In a separate flask, dissolve the potassium cyanide in a minimal amount of water. Add this solution dropwise to the cooled, stirring imine solution over 10-15 minutes. CAUTION: Addition to an acidic solution will produce HCN gas. Ensure the fume hood is functioning properly.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it into a mixture of ice and sodium bicarbonate solution to neutralize the acid and decompose any excess cyanide. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

References
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Li, G. Y., & Zheng, G. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3934–3936. Retrieved from [Link]

  • Allouch, F., et al. (2022). Optimization of the Buchwald–Hartwig reaction. Molecules, 27(15), 4785. Retrieved from [Link]

  • Kim, B. S., & Holder, A. A. (2015). Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation. The Journal of Organic Chemistry, 80(24), 12436–12442. Retrieved from [Link]

  • Vaia. (2023, October 21). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]

  • Isbrandt, E. S., et al. (2020). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16, 547–566. Retrieved from [Link]

  • News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Karthikeyan, G., Ameta, S. C., & Tayade, S. (2015). PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. Indian J.L.Sci., 4(2), 51-54. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Ávila-Gutierrez, M., et al. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society, 67(4). Retrieved from [Link]

  • Nouri-Nigjeh, E., et al. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Medicinal Chemistry. Molecules, 23(9), 2248. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • VCU. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]

  • Baran, P. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

  • Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258–1273. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Troubleshooting low solubility of phenylamino-pyridin-2-yl-acetonitrile in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of Phenylamino-pyridin-2-yl-acetonitrile As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of Phenylamino-pyridin-2-yl-acetonitrile

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of complex heterocyclic intermediates. Phenylamino-pyridin-2-yl-acetonitrile (CAS 904813-98-5) is a highly versatile building block widely used in the synthesis of kinase inhibitors and cytochrome P450 modulators[1]. However, its structural composition—a hydrophobic phenyl ring coupled with an acetonitrile moiety—renders the free base highly lipophilic and poorly soluble in neutral aqueous media.

This guide provides a mechanistic framework, diagnostic workflows, and self-validating protocols to overcome these solubility bottlenecks.

Diagnostic Workflow

Workflow Start Phenylamino-pyridin-2-yl-acetonitrile Precipitates in Aqueous Media CheckAssay Determine Application Type Start->CheckAssay InVitro In Vitro Biochemical Assay (e.g., Kinase Screen) CheckAssay->InVitro InVivo In Vivo Dosing (e.g., Animal Model) CheckAssay->InVivo DMSO Use DMSO Stock (≤1% final) + Non-ionic Surfactant InVitro->DMSO Salt Synthesize HCl Salt or Use Cyclodextrins InVivo->Salt Validate Validate Solubility (Nephelometry or DLS) DMSO->Validate Salt->Validate

Decision tree for overcoming aqueous solubility issues of phenylamino-pyridin-2-yl-acetonitrile.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does phenylamino-pyridin-2-yl-acetonitrile precipitate immediately when added to my neutral assay buffer? Causality & Mechanism: The precipitation is driven by the ionization state of the molecule. The pyridine nitrogen is the primary basic center. While unsubstituted 2-aminopyridine has a pKa of 6.86[2], the electron-withdrawing nature of the phenylamino and acetonitrile groups shifts the pKa of this compound lower (typically ~4.5–5.5). At a physiological pH of 7.4, the compound exists predominantly as an un-ionized free base. Without the hydration shell provided by an ionic charge, hydrophobic interactions dominate, causing the molecules to rapidly aggregate and precipitate out of solution.

Q2: How can I formulate this compound for in vitro biochemical assays (e.g., kinase screening) without it crashing out? Causality & Mechanism: For in vitro assays, chemical modification (like salt formation) is often unnecessary if proper co-solvent techniques are applied. The free base exhibits excellent solubility in polar aprotic solvents like DMSO[3]. By preparing a concentrated DMSO stock and diluting it into an aqueous buffer containing a non-ionic surfactant (e.g., Tween-20), you lower the activation energy barrier for dissolution and prevent nucleation. The surfactant forms micelles that encapsulate the hydrophobic phenyl ring, keeping the compound in solution even when the final DMSO concentration is restricted to ≤1% to prevent enzyme inhibition.

Q3: I need a purely aqueous, solvent-free solution for in vivo animal dosing. What is the most reliable approach? Causality & Mechanism: In vivo models rarely tolerate high DMSO concentrations. The most robust self-validating system is to convert the free base into a pyridinium salt (e.g., hydrochloride salt). Protonating the pyridine nitrogen fundamentally alters the crystal lattice energy and enhances dipole-ion interactions with water[4]. If salt formation is not viable for your specific downstream application, complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the secondary recommendation, as the cyclodextrin cavity effectively shields the hydrophobic domains of the molecule[2].

Quantitative Solubility Profiling

To guide your experimental design, the following table summarizes the expected solubility profiles of the compound under various standard laboratory conditions.

Formulation MediumFree Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Primary Solubilization Mechanism
Deionized Water (pH 7.0) < 0.01> 10.0Ion-dipole hydration (Protonated pyridine)
PBS Buffer (pH 7.4) < 0.01~ 2.5Common ion effect limits maximum solubility
20% HP-β-CD in Water ~ 1.5> 15.0Hydrophobic cavity encapsulation
100% DMSO > 50.0> 50.0High polarity/aprotic solvation

Validated Experimental Protocols

Protocol 1: Synthesis of the Hydrochloride Salt for In Vivo Applications

This protocol converts the insoluble free base into a highly water-soluble pyridinium salt. The use of anhydrous conditions prevents premature hydrolysis of the nitrile group.

  • Suspension: Suspend 1.0 g of phenylamino-pyridin-2-yl-acetonitrile free base in 20 mL of anhydrous diethyl ether in a dry round-bottom flask[3].

  • Thermal Control: Place the flask in an ice bath (0°C). Rationale: The protonation reaction is exothermic; controlling the temperature prevents degradation of the labile acetonitrile group.

  • Acid Addition: Slowly add 1.1 molar equivalents of anhydrous HCl (e.g., 2M solution in diethyl ether) dropwise under continuous magnetic stirring[3].

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The suspension will clarify briefly before the insoluble HCl salt precipitates out of the non-polar ether.

  • Isolation: Filter the precipitate under vacuum, wash with 10 mL of cold anhydrous diethyl ether to remove unreacted free base, and dry under high vacuum for 12 hours to yield the pure salt.

Protocol 2: Co-solvent Formulation for In Vitro Assays

This protocol ensures the compound remains soluble in physiological buffers without exceeding DMSO limits, utilizing a self-validating endpoint.

  • Stock Preparation: Dissolve the free base in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear. Store aliquots at -20°C.

  • Buffer Preparation: Prepare your aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) and supplement it with 0.01% (v/v) Tween-20. Rationale: The surfactant must be present in the buffer before the compound is introduced to immediately coat the molecules and prevent nucleation.

  • Equilibration: Warm the DMSO stock to room temperature. Critical Step: Never add cold DMSO to an aqueous buffer, as the temperature shock induces rapid precipitation.

  • Addition: While vigorously vortexing the assay buffer, add the DMSO stock dropwise to achieve the final desired concentration (ensure final DMSO is ≤1% v/v).

  • Validation: Confirm true solubility by analyzing the final solution using Dynamic Light Scattering (DLS) or nephelometry. A lack of scattering confirms the absence of colloidal aggregates, validating the protocol's success.

References

  • Buy Phenylamino-pyridin-2-yl-acetonitrile | 904813-98-5 - Smolecule. smolecule.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF9vDq9pEBTVZxjo30vP86MB-cX3IzEoBKwbW05nKxnjHFlBlHGZO5FjafTbwQUAFtNae-v3TpFFkvVYr0JhPPdSJ2zAbyXztgsX8i1ZpoyTmMhowTXJoo2kzMQ2QO2EIe4w4UKzk=]
  • Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcn48vTpB6Ry9YFN7npzOLE_eCuwK8dSeUWJdfZDDjaOo_rkxUyk3spM0QH0yJf2qOsREdS1I9K3p-V4mQNyCj8tActeqbGOB5mmI8vYvNSGKQkbkYQ23BfQBb5e1cc953rIKDWyvkcjhkQ4aBxZc8rOouNsIs5w0Q4H4GJbEfy57XRzcEe5pBMkAjmMb8xkNwC4gHcYnXqjndvz708VzxJfU6JNYl9DFBgPjiRH0wFwO3wdI8Hw==]
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPhJ2ZjjrW8QwYjLnko6vbP3g29EMIOlCw3miaK3fFvvZrlq6Lhri8QwaZM8lADhhjUbDyPY7BgzL3lCynKbg1drI61SfZIEf5Jh1W1F_lRpklRXecWLNm18tyb1hOuVuIYw==]
  • (A) A plot comparing pyridinium solubility in pure acetonitrile to a descriptor of C-H - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0iGptzDeST6QAWyvL8zt56Lfc8s4xfhY2jZmmwBoVIUFvyrrtGbtPYxHp582CUlC0qY6YNXo5USaCKb9jMzo2-if64NHFFVmjjJdNBq45v9kb4oFf0ppgUH36cT2F_jVvl8bjwu_YE3aEcXgjPuJd_aAZ6ig1-iVPU6_94wMifU8tnDSthHI5GHklzlqKtuS7ZW9K4OBe3WOe9l5BVLEkV9OdSulEoSbRqB7lnNgaxq9XQ29o3VAlV4DdbU0_VA==]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation analysis of phenylamino-pyridin-2-yl-acetonitrile

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of Phenylamino-pyridin-2-yl-acetonitrile Executive Summary & Structural Context Phenylamino-pyridin-2-yl-acetonitrile (CAS 904813-98-5) is a struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of Phenylamino-pyridin-2-yl-acetonitrile

Executive Summary & Structural Context

Phenylamino-pyridin-2-yl-acetonitrile (CAS 904813-98-5) is a structurally complex α -aminonitrile utilized extensively in medicinal chemistry as an enzyme inhibitor and a versatile pharmaceutical intermediate 1. Structurally, it comprises a central acetonitrile moiety flanked by a pyridine ring and an aniline group. When analyzed via positive-ion Electrospray Ionization (ESI+), it yields a robust protonated precursor [M+H]+ at m/z 210.10.

However, the depth of structural elucidation and the sensitivity of quantification depend entirely on the chosen tandem mass spectrometry (MS/MS) activation method. This guide objectively compares the performance of Resonance Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) platform versus Beam-Type Higher-Energy Collisional Dissociation (HCD) on an Orbitrap platform for the analysis of this specific compound.

Mechanistic Divergence: Resonance CID vs. Beam-Type HCD

The fundamental physics of ion activation dictates the fragmentation pattern of phenylamino-pyridin-2-yl-acetonitrile.

  • Resonance CID (Ion Trap / QqQ): CID relies on resonant excitation where the precursor ion undergoes multiple low-energy collisions with an inert gas (e.g., Argon). This allows vibrational energy to distribute across the molecule (thermal equilibration) until the weakest bond breaks 2. For α -aminonitriles, this is universally the loss of hydrogen cyanide (HCN, 27.01 Da), generating a dominant iminium intermediate at m/z 183.09. Because resonance CID often suffers from a "low-mass cutoff" (typically ~1/3 of the precursor m/z in traps) and a cooling effect post-cleavage, smaller diagnostic fragments are rarely generated.

  • Beam-Type HCD (Orbitrap): HCD employs non-resonant activation. Ions are accelerated into a multipole collision cell at high kinetic energies, resulting in rapid, iterative collisions before the internal energy can redistribute 2. This non-equilibrium process not only triggers the primary loss of HCN (m/z 183.09) but forces secondary and tertiary dissociations. Consequently, HCD yields deep structural fragments, including the loss of the aniline group (m/z 117.04) and the formation of isolated aniline (m/z 94.06) and pyridine (m/z 80.05) cations. Crucially, HCD lacks a low-mass cutoff, allowing full-spectrum detection.

Visualizing the Fragmentation Logic

MS_Workflow cluster_CID Resonance CID (Ion Trap / QqQ) cluster_HCD Beam-Type HCD (Orbitrap) Precursor Precursor Ion [M+H]+ m/z 210.10 CID_Mech Single-Step Activation (Thermal Equilibration) Precursor->CID_Mech Low Energy HCD_Mech Non-Resonant Activation (Multiple Collisions) Precursor->HCD_Mech High Energy CID_Frag Primary Fragment m/z 183.09 [-HCN] CID_Mech->CID_Frag Weakest Bond Cleavage HCD_Frag1 Intermediate m/z 183.09 HCD_Mech->HCD_Frag1 Initial Cleavage HCD_Frag2 Deep Fragmentation m/z 117.04, 94.06, 80.05 HCD_Frag1->HCD_Frag2 No Low-Mass Cutoff

Figure 1: Mechanistic divergence between CID and HCD fragmentation pathways for the target analyte.

Comparative Data Presentation

To objectively compare the performance of both platforms for phenylamino-pyridin-2-yl-acetonitrile, we summarize the fragmentation metrics below.

ParameterResonance CID (Triple Quadrupole)Beam-Type HCD (Orbitrap)
Activation Type Resonant (Equilibrium heating)Non-resonant (Rapid, multi-collision)
Primary Fragment m/z 183.09 (-HCN)m/z 183.09 (-HCN)
Secondary Fragments Minimal (due to cooling/cutoff)m/z 117.04, 94.06, 80.05
Low-Mass Cutoff Yes (~1/3 of precursor m/z in traps)No (Full mass range detection)
Structural Elucidation Moderate (identifies primary functional group)High (comprehensive backbone mapping)
Optimal Application MRM/SRM high-throughput quantificationHigh-resolution structural characterization

Self-Validating Experimental Protocol

To ensure high-confidence data, the following workflow incorporates internal validation checkpoints (e.g., stepped NCE breakdown curves and exact mass filtering) to eliminate false positives from isobaric interference.

Phase 1: Sample Preparation & Introduction
  • Preparation: Dissolve the phenylamino-pyridin-2-yl-acetonitrile standard in a 50:50 Methanol:Water solution containing 0.1% Formic Acid to a final concentration of 1 μ g/mL.

    • Causality: Formic acid provides the necessary abundant protons to ensure high-yield generation of the [M+H]+ precursor (m/z 210.10) during electrospray ionization, preventing the formation of complex sodium/potassium adducts.

  • Introduction: Utilize direct infusion via a syringe pump at 5 μ L/min to establish a stable spray before attempting LC coupling.

Phase 2: Orbitrap HCD Optimization (Structural Elucidation)
  • Precursor Isolation: Isolate m/z 210.10 using the quadrupole with a narrow 1.0 Th isolation window.

    • Validation Check: Confirm the isotopic envelope matches the theoretical C13​H12​N3+​ distribution (M+1 at ~14.5% relative abundance) to rule out co-eluting contaminants before fragmentation.

  • Stepped NCE Acquisition: Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40%.

    • Causality: A stepped NCE creates a self-validating breakdown curve. NCE 20 identifies the primary loss (-HCN, m/z 183.09), while NCE 40 forces the generation of m/z 117.04 and 80.05. If all fragments co-vary with the precursor depletion across the energy gradient, they are definitively linked to the target analyte.

  • High-Resolution Detection: Acquire MS/MS spectra in the Orbitrap at a resolution of 70,000 (at m/z 200). Ensure mass accuracy is < 5 ppm for all annotated fragments to validate their elemental composition.

Phase 3: QqQ CID Optimization (High-Sensitivity Quantification)
  • MRM Transition Setup: Program the QqQ for Multiple Reaction Monitoring (MRM).

  • Collision Energy (CE) Ramping: Ramp the CE from 10 eV to 30 eV using Argon as the collision gas (1.5 mTorr).

    • Causality: Determine the exact CE that maximizes the 210.10 183.09 transition. Because QqQ CID is optimized for single-stage fragmentation, focusing all ion current into this single, highly stable iminium transition provides superior signal-to-noise (S/N) for trace-level quantification compared to the dispersed ion current seen in HCD.

Conclusion

For the analysis of phenylamino-pyridin-2-yl-acetonitrile, the choice of MS platform dictates the analytical outcome. QqQ CID is the superior choice for targeted, high-sensitivity quantification due to its efficient funneling of the precursor into a single, stable iminium fragment (m/z 183.09). Conversely, Orbitrap HCD is mandatory for structural elucidation, metabolite identification, and impurity profiling, as its high-energy, multi-collision environment shatters the molecule into a comprehensive library of diagnostic sub-structural ions without low-mass limitations.

References

  • Smolecule. "Buy Phenylamino-pyridin-2-yl-acetonitrile | 904813-98-5". Smolecule.com.
  • D. C. Trudgian et al.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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